N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide” is also known as Apixaban . It is a small-molecule, selective factor Xa (FXa) inhibitor . The molecular formula for apixaban is C25H25N5O4, which corresponds to a molecular weight of 459.5 .
Synthesis Analysis
Efforts to identify a suitable follow-on compound to razaxaban focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent FXa binding activity .Molecular Structure Analysis
The molecular structure of Apixaban includes a bicyclic tetrahydropyrazolopyridinone scaffold, a p-methoxyphenyl P1, and a neutral heterocycle .Chemical Reactions Analysis
Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site .Physical And Chemical Properties Analysis
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions .Applications De Recherche Scientifique
Factor Xa Inhibitor
This compound is a direct inhibitor of activated factor X (FXa), which is in development for the prevention and treatment of various thromboembolic diseases . It has an inhibitory constant of 0.08 nM for human FXa, and it has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .
Rapid Onset of Inhibition
The compound produces a rapid onset of inhibition under a variety of conditions with an association rate constant of 20 μM−1/s approximately, and shows competitive inhibition of FXa versus the synthetic tripeptide substrate .
Indirect Inhibition of Platelet Aggregation
Although this compound has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Antithrombotic Efficacy
Pre-clinical studies of this compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Good Bioavailability and Low Clearance
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions .
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mécanisme D'action
Target of Action
The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, showing a high selectivity for FXa over other human coagulation proteases .
Mode of Action
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, resulting in a rapid onset of inhibition . This compound inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . Thrombin is a key enzyme in the coagulation process, responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot. Therefore, the inhibition of FXa leads to a decrease in blood clot formation.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide leads to a reduction in thrombin generation . This results in a decrease in blood clot formation, which can prevent and treat various thromboembolic diseases .
Safety and Hazards
Pre-clinical studies of apixaban in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . Apixaban improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-8-13(18-17(21)15-5-4-10-22-15)11-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIJYVSXDPJNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.